3-(Piperidin-2-yl)benzamide
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Overview
Description
3-(Piperidin-2-yl)benzamide is an organic compound that features a benzamide moiety attached to a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many bioactive molecules, contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-yl)benzamide typically involves the reaction of 2-piperidinone with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the piperidine nitrogen and the carbonyl carbon of benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the electrophile used.
Scientific Research Applications
3-(Piperidin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Piperidin-2-yl)benzamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. This interaction can lead to various pharmacological effects, such as analgesia, anti-inflammation, and antipsychotic activity. The exact molecular pathways involved depend on the specific biological context and the target receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine that serves as a building block for many bioactive compounds.
Benzamide: A simple amide derivative of benzoic acid, used in various pharmaceutical applications.
N-(Piperidin-4-yl)benzamide: A similar compound with the piperidine ring attached at the 4-position instead of the 2-position.
Uniqueness
3-(Piperidin-2-yl)benzamide is unique due to the specific positioning of the piperidine ring at the 2-position of the benzamide moiety. This structural feature can influence its pharmacological properties and make it distinct from other similar compounds. The specific arrangement of functional groups can affect its binding affinity to molecular targets and its overall biological activity .
Properties
IUPAC Name |
3-piperidin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJKBSLXWOAIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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